molecular formula C6H10O7 B021497 (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid CAS No. 685-73-4

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No. B021497
CAS RN: 685-73-4
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-RSJOWCBRSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to "(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid" often involves multi-step chemical processes that introduce or modify specific functional groups to achieve the desired molecular architecture. For instance, Hayes and Wallace (1990) described a three-step synthesis process from 2-cyclohexen-1-one to produce intermediates like methyl 5S-(benzoyloxy)-6-oxohexanoate, which is crucial for further synthetic applications, such as in leukotriene synthesis (Hayes & Wallace, 1990).

Molecular Structure Analysis

The detailed molecular structure of compounds closely related to "(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid" is often elucidated through spectroscopic methods, including NMR and X-ray crystallography. These techniques provide insights into the compound's stereochemistry and molecular conformation, essential for understanding its reactivity and interactions (Kutulya et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to "(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid" are diverse and can lead to a variety of products depending on the conditions and reagents used. For example, reactions with lead tetraacetate or sodium borohydride can yield acetoxy derivatives or hydroxy compounds, highlighting the compound's versatility in synthetic chemistry (Lash et al., 1992).

Scientific Research Applications

  • Scientific Field: Analytical Chemistry

    • Application Summary : This compound, also known as galactaric acid, is a representative of polyhydroxydicarboxylic acids, which are widely used in analytical chemistry .
  • Scientific Field: Medicine

    • Application Summary : Galactaric acid is also used in the field of medicine .
  • Scientific Field: Agriculture

    • Application Summary : Galactaric acid is used in agriculture .
  • Scientific Field: Coordination Chemistry

    • Application Summary : Galactaric acid has been studied for its coordination-chemical behavior in reactions with ions of s-, p- and d-metals .
    • Methods of Application : The FT-IR spectra of compounds of galactaric acid and K+, NH4+, Ca2+, Ba2+, La3+ have been interpreted . Spectroscopic evidence shows that the dimeric carboxylic groups of the free acid are dissociated upon formation of the compounds .
    • Results or Outcomes : The two carboxylic groups of the galactarate coordinate with Ca2+ ions in a monodentate form . One of the carboxylic groups in the Ba2+ compounds coordinates in a monodentate state; another group interacts with three cations in a tetradentate form . In the K+, NH4+, and La3+ compounds, the COO-groups coordinate in a polydentate manner with the cations .
  • Scientific Field: Complexation Chemistry

    • Application Summary : Research prospects of this acid as a ligand upon complexation with germanium (IV) and tin (IV) have been demonstrated .
  • Scientific Field: Structural Chemistry
    • Application Summary : Galactaric acid (mucic acid) has an unusually low solubility in water for an unsubstituted carbohydrate. This property is accompanied by a relatively high melting-point, 206 C .
    • Methods of Application : Crystal-structure analysis was conducted in order to determine the intermolecular forces associated with the low aqueous solubility and high crystal-density of galactaric acid .

Safety And Hazards

The compound is associated with some safety hazards. It has been classified with the signal word “Warning” and hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation .

properties

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJILQKETJEXLJ-RSJOWCBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25249-06-3, 25990-10-7
Record name Poly-D-galacturonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25249-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Galacturonic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25990-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2042646, DTXSID00873872
Record name D-Galacturonic acid
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Record name DL-Galacturonic acid
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Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Galacturonic acid
Source Human Metabolome Database (HMDB)
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Product Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

CAS RN

14982-50-4, 685-73-4, 25249-06-3, 34150-36-2
Record name DL-Galacturonic acid
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Record name D-Galacturonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name D-Galacturonic acid
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Record name Galacturonic acid
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Record name Polygalacturonic acid
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Record name Anhydrogalacturonic acid
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Record name D-Galacturonic acid
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Record name D-Galacturonic acid
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Record name DL-Galacturonic acid
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Record name D-galactopyranuronic acid
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Record name GALACTURONIC ACID, D-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GALACTURONIC ACID, DL-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Galacturonic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166.00 °C. @ 760.00 mm Hg
Record name Galacturonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002545
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 2
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 3
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 4
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 5
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 6
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Citations

For This Compound
1
Citations
H This - Accounts of Chemical Research, 2009 - ACS Publications
Reproduced by permission of Hervé This. Food preparation is such a routine activity that we often do not question the process. For example, why do we cook as we do? Why do we eat …
Number of citations: 106 pubs.acs.org

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